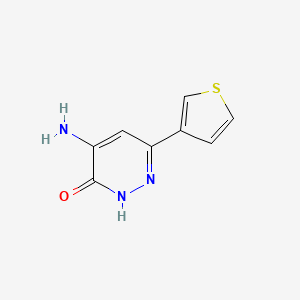

4-Amino-6-(tiofen-3-il)piridazin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Aplicaciones Científicas De Investigación

Aplicaciones antibacterianas

Compuestos similares a 4-Amino-6-(tiofen-3-il)piridazin-3-ol han mostrado actividades antibacterianas prometedoras. Por ejemplo, ciertos derivados del tiofeno han exhibido excelentes actividades antibacterianas contra bacterias grampositivas y gramnegativas, como Staphylococcus aureus y Escherichia coli . La presencia de grupos funcionales específicos, como el grupo p-nitro, puede mejorar significativamente esta actividad.

Potencial agonista de la apoptosis

La predicción de la actividad biológica para compuestos relacionados mediante software como PASS sugiere que pueden exhibir actividad como agonistas de la apoptosis . Esto implica que this compound podría utilizarse potencialmente en la investigación del cáncer para inducir la muerte celular programada en las células cancerosas.

Actividad antiinflamatoria

Los derivados del tiofeno también se han sintetizado con propiedades antiinflamatorias . Esto sugiere que this compound podría investigarse por su uso potencial en el tratamiento de afecciones inflamatorias.

Importancia terapéutica

Los tiofenos sintéticos, incluidos los que incorporan unidades de pirazolona, se han observado por su importancia terapéutica . Esto indica que this compound podría ser valioso en el desarrollo de nuevos agentes terapéuticos.

Actividad biológica

Los análogos basados en tiofeno se consideran una clase potencial de compuestos biológicamente activos, con una variedad de efectos biológicos que están siendo explorados por los científicos . Este amplio potencial hace de this compound un compuesto de interés para la química medicinal.

Propiedades antimicrobianas

La síntesis de derivados del tiofeno se ha relacionado con propiedades antimicrobianas . Esto sugiere que this compound podría estudiarse por su eficacia contra diversas infecciones microbianas.

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, a class to which this compound belongs, have been shown to interact with a range of biological targets, leading to various physiological effects .

Mode of Action

It is known that pyridazinone derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyridazinone derivatives have been found to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Análisis Bioquímico

Biochemical Properties

4-Amino-6-(thiophen-3-yl)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as phosphodiesterase (PDE), which is involved in the regulation of intracellular levels of cyclic nucleotides . The interaction between 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol and PDE leads to the modulation of cyclic AMP and cyclic GMP levels, thereby influencing various cellular processes.

Cellular Effects

The effects of 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PDE by 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol can lead to increased levels of cyclic AMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in altered gene expression and metabolic changes . Additionally, 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol has been reported to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDE is attributed to its structural compatibility with the enzyme’s active site. By binding to the active site, 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol prevents the hydrolysis of cyclic nucleotides, thereby maintaining elevated levels of cyclic AMP and cyclic GMP . This inhibition leads to downstream effects on various signaling pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol have been studied over different time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure to 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol may lead to gradual degradation, which can affect its efficacy over time. Long-term studies have also indicated potential cumulative effects on cellular function, particularly in terms of altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol in animal models vary with different dosages. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced cellular signaling and metabolic regulation . At higher doses, 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

4-Amino-6-(thiophen-3-yl)pyridazin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action, as well as its potential side effects .

Transport and Distribution

Within cells and tissues, 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol within tissues is influenced by factors such as tissue permeability, binding affinity, and the presence of transport mechanisms .

Subcellular Localization

The subcellular localization of 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that 4-Amino-6-(thiophen-3-yl)pyridazin-3-ol interacts with its intended biomolecular targets, thereby maximizing its biochemical efficacy .

Propiedades

IUPAC Name |

5-amino-3-thiophen-3-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-6-3-7(10-11-8(6)12)5-1-2-13-4-5/h1-4H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDFGKAOVBDGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

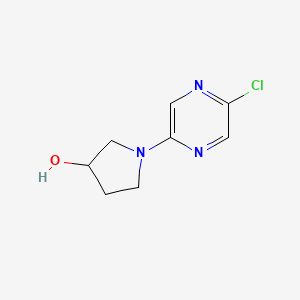

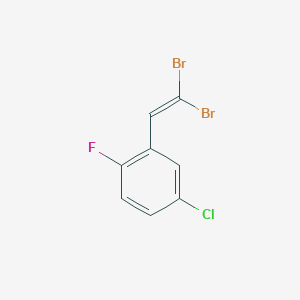

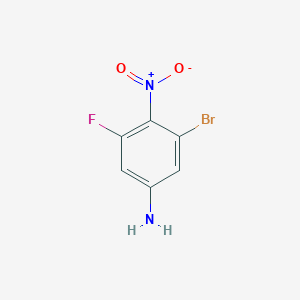

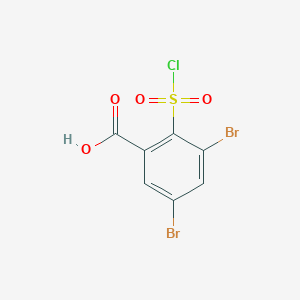

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)

![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)

![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)

![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)

![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)

![trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484434.png)

![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)